REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH2:13][CH:14]([OH:17])[CH2:15][OH:16]>CN1CCCC1=O>[OH:17][CH:14]([CH2:15][OH:16])[CH2:13][NH:12][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N+:9]([O-:11])=[O:10]
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Name
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|
Quantity
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38.4 g
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Type
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reactant
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Smiles
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ClC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
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Name
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|
Quantity
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54.6 g
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Type
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reactant
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Smiles
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NCC(CO)O
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture is diluted with ice
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Type
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CUSTOM
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Details
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The product expected precipitates
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Type
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CUSTOM
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Details
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After recrystallizing from isopropanol, it melts at 126° C.
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Name
|
|
Type
|
|
Smiles
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OC(CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-])CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |